
Pargyline hydrochloride
概要
説明
パルギリン塩酸塩は、モノアミンオキシダーゼB(MAO-B)の不可逆的選択的阻害剤としての役割で知られる化学化合物です。 1960年代に「Eutonyl」というブランド名で降圧薬として初めて導入されました 。パルギリン塩酸塩は、その独自の特性により、さまざまな科学研究用途で使用されてきました。
準備方法
合成ルートと反応条件
パルギリン塩酸塩は、一連の化学反応によって合成できます。一般的な方法の1つは、ベンジルアミンとプロパルギルブロミドを塩基の存在下で反応させてN-ベンジル-N-プロパルギルアミンを生成することです。 この中間体は、次にヨウ化メチルを使用してメチル化されてN-メチル-N-プロパルギルベンジルアミンを生成し、その後塩酸塩に変換されます .
工業生産方法
パルギリン塩酸塩の工業生産は、通常、上記で説明したのと同様の反応経路を使用する大規模合成を伴います。 このプロセスは収率と純度が最適化されており、温度、圧力、pHなどの反応条件を慎重に制御することで、製品の一貫した品質が保証されます .
化学反応の分析
反応の種類
パルギリン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: パルギリン塩酸塩は、対応する酸化物を生成するために酸化することができます。
還元: 特定の条件下で還元して、さまざまなアミン誘導体を得ることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成され、還元によってさまざまなアミン誘導体が生成される可能性があります .
科学研究への応用
パルギリン塩酸塩は、次のような幅広い科学研究用途を持っています。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 酵素活性や神経伝達物質の代謝に対する影響について調査されています。
医学: パーキンソン病やアルツハイマー病などの神経変性疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
Pharmacological Mechanism
Pargyline acts by inhibiting the monoamine oxidase enzyme, which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition leads to increased levels of these neurotransmitters in the central nervous system and peripheral tissues, contributing to its antihypertensive effects. Specifically, pargyline exhibits a slight preference for inhibiting MAO-B over MAO-A, although it can lead to non-selective inhibition with prolonged use .
Mechanism of Antihypertensive Action
- Inhibition of Norepinephrine Metabolism : Pargyline prevents the breakdown of norepinephrine, leading to its accumulation. This may reduce vascular responsiveness to norepinephrine, resulting in lowered blood pressure.
- Potential Role of False Neurotransmitters : The drug may increase levels of weaker pressor agents like octopamine, contributing to hypotensive effects .
Hypertension Management
Pargyline hydrochloride has been primarily utilized as an antihypertensive agent. Clinical studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients. For instance, a study showed that oral administration of pargyline resulted in significant reductions in blood pressure among hypertensive subjects, particularly affecting standing blood pressures .
Table 1: Efficacy of this compound in Hypertension
Research Applications
Beyond its clinical use, this compound serves as a valuable tool in research settings. It is employed to study the effects of monoamine oxidase inhibition on various physiological and psychological processes.
Neuropharmacological Studies
Research has indicated that pargyline can influence locomotor activity and exhibit psychostimulant-like effects at higher doses due to increased dopamine levels . This property has made it a subject of interest in studies investigating mood disorders and neurodegenerative diseases.
Case Studies
Several case studies highlight the therapeutic potential of pargyline:
- Case Study on Long-term Hypertension Control : A longitudinal study involving hypertensive patients demonstrated that pargyline effectively maintained blood pressure control over extended periods with minimal adverse effects .
- Neuropharmacological Effects : In animal models, pargyline administration resulted in notable changes in behavior indicative of increased dopaminergic activity, suggesting potential applications in treating mood disorders .
作用機序
パルギリン塩酸塩は、ドーパミンやフェニルエチルアミンなどのモノアミン神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼB(MAO-B)の活性を阻害することで、その効果を発揮します。 MAO-Bを阻害することで、パルギリン塩酸塩はこれらの神経伝達物質の利用可能性を高め、神経伝達の強化と、心拍数や血圧の上昇などの生理学的効果につながります .
類似の化合物との比較
類似の化合物
セレギリン: パーキンソン病の治療に使用されるもう1つのMAO-B阻害剤です。
ラサギリン: 神経保護作用を持つ選択的MAO-B阻害剤です。
クロルジリン: 抗うつ作用を持つMAO-A阻害剤です.
独自性
パルギリン塩酸塩は、MAO-Bの不可逆的阻害においてユニークであり、これは可逆的阻害剤とは異なります。 I2イミダゾリン受容体に高親和性で結合する能力も、他のMAO阻害剤とは異なります .
類似化合物との比較
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Clorgyline: An MAO-A inhibitor with antidepressant effects.
Uniqueness
Pargyline hydrochloride is unique in its irreversible inhibition of MAO-B, which distinguishes it from reversible inhibitors. Its ability to bind with high affinity to the I2 imidazoline receptor also sets it apart from other MAO inhibitors .
生物活性
Pargyline hydrochloride, a nonhydrazine monoamine oxidase inhibitor (MAOI), is primarily used for its antihypertensive properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
Pargyline selectively inhibits monoamine oxidase type B (MAO-B), an enzyme responsible for the oxidative deamination of neurotransmitters such as dopamine and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and reducing blood pressure.
Key Mechanisms:
- MAO-B Inhibition: Pargyline shows a significant selectivity for MAO-B over MAO-A, with studies reporting a 2- to 356-fold selectivity in rodent models .
- Imidazoline Receptor Binding: Pargyline binds to I2 imidazoline receptors, which may play a role in its antihypertensive effects .
- Aldehyde Dehydrogenase Inhibition: It acts as an irreversible inhibitor of aldehyde dehydrogenase (ALDH), contributing to its disulfiram-like effects when alcohol is consumed .
Pharmacokinetics
Pargyline is characterized by high lipophilicity, allowing it to cross the blood-brain barrier effectively. Its metabolism involves:
- CYP2E1-mediated Demethylation: Leading to various active metabolites, including N-propargylbenzylamine, which is a potent MAO-B inhibitor .
- Half-life: The drug exhibits a prolonged effect even after discontinuation due to its irreversible binding to MAO-B.
Clinical Studies and Findings
Pargyline's efficacy as an antihypertensive agent has been documented through various clinical trials. Here are some notable findings:
Table 1: Clinical Efficacy of this compound
Case Studies
- Antihypertensive Response: A study involving 50 patients classified into sub-groups showed varying responses to pargyline based on hypertension type. The diastolic type exhibited significant reductions in both systolic and diastolic pressures, while borderline cases showed little change .
- Adverse Effects: Common side effects included postural hypotension, dizziness, and insomnia. Serious adverse reactions were rare but included hypertensive crises following dietary indiscretions (e.g., consumption of aged cheeses) .
特性
IUPAC Name |
N-benzyl-N-methylprop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-3-9-12(2)10-11-7-5-4-6-8-11;/h1,4-8H,9-10H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCABRDBBWWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044647 | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-07-0 | |
Record name | Pargyline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pargyline hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pargyline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pargyline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARGYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W70V6I2OMY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。